Propargite

Content Navigation

CAS Number

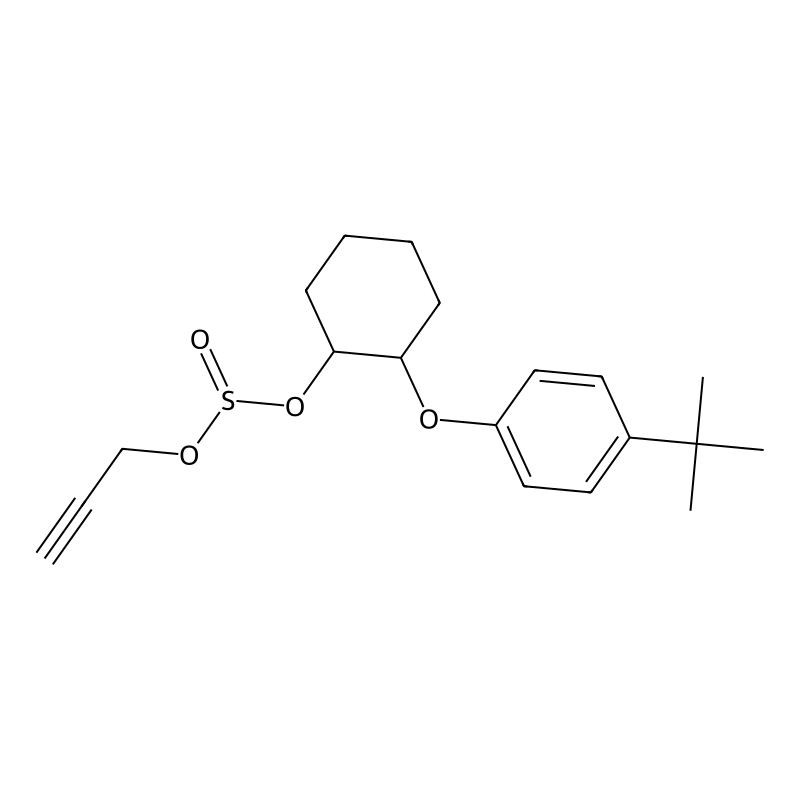

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.215 mg/L at 25 °C

Synonyms

Canonical SMILES

Mechanism of Toxicity and Toxicokinetics

The exact mechanism by which propargite causes toxicity is not fully elucidated. However, it has been identified as an inhibitor of the monoamine oxidase (MAO) enzyme system [1]. This inhibition can alter the metabolism of monoamine neurotransmitters, though the specific toxicological consequences of this action are not detailed in the available literature.

The absorption, distribution, metabolism, and excretion (toxicokinetics) of this compound have been studied in animal models, with data summarized in the table below.

Table 1: Toxicokinetic Profile of this compound in Animal Models

| Species | Route of Exposure | Key Findings | Reference |

|---|---|---|---|

| Mouse | Oral (Gavage) | Rapid elimination; most of the dose excreted within 24 hours. Sex-dependent excretion: higher urinary (59%) vs. fecal (42%) in males, reversed in females (47% urine, 53% feces). | [2] |

| Rat | Dermal | Low to moderate absorption (varies 2%-33% depending on formulation, dose, exposure time). Majority absorbed within first 2-4 hours of exposure. | [2] |

| Rat | Oral | Extensive metabolism. Sex-dependent excretion: similar urinary (43-46%) and fecal (42-46%) in males; higher fecal (50-59%) than urinary (36-42%) in females. Low tissue retention (<1%). | [2] |

The following diagram illustrates the general metabolic pathway of this compound based on the available data.

Generalized metabolic pathway of this compound showing hydrolysis, oxidation, and conjugation leading to excretion [1] [2].

Acute and Long-Term Toxicological Data

This compound exhibits low to moderate acute toxicity via oral and dermal routes but is a strong irritant to the skin and eyes [1]. Long-term studies have investigated its potential for carcinogenicity and other chronic effects.

Table 2: Summary of Key Toxicological Studies on this compound

| Study Type | Species | Key Findings / Outcomes | Reference |

|---|---|---|---|

| Acute Toxicity | Rat (Oral) | LD~50~: 1-4 g/kg (low toxicity) | [1] |

| Rat (Dermal) | LD~50~: >250 mg/kg (males), >680 mg/kg (females) (low to moderate toxicity) | [1] | |

| Rabbit (Dermal) | Strong skin and eye irritant (causing erythema, edema, eschar) | [1] | |

| Long-Term & Carcinogenicity | Mouse | No carcinogenic effects observed in available study. | [2] |

| Rat | Found inadequate for evaluation in an early (1966) study; later studies informed the ADI. | [2] | |

| Reproductive Toxicity | Rat (Multigeneration) | NOAEL (No Observed Adverse Effect Level): 15 mg/kg bw/day. Basis for established ADI. | [2] |

| Developmental Toxicity | Rat (Teratogenicity) | Not teratogenic. Some reports of delayed maturation, but later re-evaluation concluded it was not a teratogen. | [2] |

| Genotoxicity | Various in vitro & in vivo | Not genotoxic under the conditions tested. | [2] |

Experimental Protocols from Cited Studies

The methodologies from key studies provide insight into how the toxicological data was generated.

Dermal Absorption in Rats [2]

- Test System: Male Sprague-Dawley rats, skin clipped 24 hours before dosing.

- Application: Dermal application of

[14C]-radiolabelled this compound (technical-grade or formulations) at 0.05, 0.5, or 5.0 mg/kg in a vehicle. - Exposure & Sampling: Exposure durations of 0, 2, 4, 8, or 24 hours. For 8h/24h groups, maintenance periods (5-21 days) followed. Application sites were washed post-exposure. Urine and feces were collected at intervals.

- Measurement: Absorbed dose calculated as the sum of radiolabel in carcass, blood, skin, excreta, and cage washes. Analysis via liquid chromatography.

Oral Toxicokinetics in Rats [2]

- Test System: Groups of male and female Sprague-Dawley rats.

- Dosing: Single oral dose of

[14C-phenyl]-propargite (75-262 mg/kg). - Sampling: Excreta (urine and feces) collected over 96 hours. Tissues (GI tract, liver, kidney) analyzed at termination.

- Analysis: Determination of radiolabel excretion percentages. Metabolite profiling via High-Performance Liquid Chromatography (HPLC).

Sensitization Assessment (Buehler Test) [1]

- Method: A modified Buehler test was used to investigate dermal sensitization potential.

- Procedure: Involved an induction phase followed by a challenge phase. This compound could only be applied at a maximum concentration of 0.1% during the challenge due to its irritancy.

- Outcome: The study concluded that this compound was not a sensitizer under the test conditions, as it produced weaker reactions during the challenge than during the induction phase.

Research Gaps and Future Directions

The available information, primarily from the 1990s and early 2000s, highlights several areas where contemporary research is needed:

- Precise Molecular Target: The identification of this compound as an MAO inhibitor is a starting point. Further research is needed to confirm this mechanism and elucidate the downstream cellular consequences, particularly in non-target species.

- Modern Toxicogenomics: Applying modern techniques like genomics, proteomics, and metabolomics could reveal specific biomarker signatures and pathways affected by this compound exposure that were not investigated in older studies.

- Endocrine and Neurological Effects: Given the initial finding related to MAO, more detailed investigations into potential long-term neurotoxic or endocrine-disrupting effects would be valuable.

References

Propargite monoamine oxidase inhibition

Structural Features of MAO Inhibitors

| Structural Motif / Feature | Role in MAO Inhibition | Example Inhibitors |

|---|---|---|

| Propargylamine group (Terminal C≡C bond) | Forms a covalent bond with the FAD cofactor, leading to irreversible inhibition [1] [2]. | Selegiline, Pargyline, Rasagiline [1] [2] |

| Non-terminal triple bond | Emerging class of inhibitors; potency is maintained even when the triple bond is internal [1]. | New class of propargylamine derivatives [1] |

| Hydrophobic/Aromatic groups | Interacts with the hydrophobic substrate cavity and the "aromatic cage" of the enzyme's active site [1]. | Present in most known inhibitors |

| Specific residue interactions | Determines selectivity for MAO-A vs. MAO-B. Key residues include Ile-199 and Tyr-326 in MAO-B, and Phe-208 and Ile-335 in MAO-A [1] [2]. | Harmine (MAO-A selective), Deprenyl (MAO-B selective) [2] |

Experimental Protocols for MAO Inhibitor Research

The following are standard methodologies used to evaluate a compound's potential as an MAO inhibitor.

Biochemical Enzyme Inhibition Assay

This is the primary method for determining inhibitory activity and potency (IC₅₀ value).

- Objective: To measure the reduction of MAO enzyme activity in the presence of a test compound.

- Typical Workflow:

- Source the Enzyme: Use purified human MAO-A or MAO-B enzymes or prepare mitochondrial fractions from tissue homogenates (e.g., human or rodent liver or brain) [3].

- Incubate with Inhibitor: Pre-incubate the enzyme with various concentrations of the test compound (e.g., propargite) for a set time.

- Initiate Reaction: Add a specific substrate (e.g., kynuramine for non-selective assay, or tyramine for MAO-A/ serotonin, benzylamine for MAO-B) and continue incubation.

- Measure Product: Quantify the reaction product (e.g., hydrogen peroxide) using a fluorometric or spectrophotometric method.

- Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.

Computational Docking Studies

Used for rational design and to understand the potential binding mode of a compound before synthesis or testing.

- Objective: To predict how and where a ligand (e.g., this compound) binds to the 3D structure of the MAO enzyme.

- Typical Workflow [1] [4]:

- Protein Preparation: Obtain the crystal structure of MAO-B (e.g., PDB: 1OJ9) or MAO-A from the Protein Data Bank. Remove water molecules and add hydrogen atoms.

- Ligand Preparation: Generate a 3D structure of the test compound and optimize its geometry.

- Molecular Docking: Use software (e.g., AutoDock Vina, GOLD) to simulate the binding of the ligand into the enzyme's active site.

- Analysis: Analyze the resulting poses for binding affinity (kcal/mol) and specific interactions with key amino acid residues (e.g., Ile-199, Tyr-326 for MAO-B).

Cell-Based and In Vivo Studies

These methods assess the functional cellular and physiological effects of inhibition.

- Objective: To confirm activity in a more complex biological system and evaluate neuroprotective effects.

- Methods:

- Cellular Models: Use neuronal cell lines or primary cultures. Treatment with the inhibitor can be followed by challenge with a neurotoxin (e.g., MPTP) to assess if the compound protects against cell death [3] [2].

- Animal Models: Employ established neurodegenerative disease models, such as mice or rats with Parkinson's disease symptoms. Measure improvements in motor function and reduction in biomarkers of oxidative stress or dopamine depletion after administering the inhibitor [3] [5].

The diagram below illustrates the logical workflow for a comprehensive research project aimed at discovering and characterizing a new MAO inhibitor.

A workflow for MAO inhibitor discovery, integrating computational and experimental methods.

Research Recommendations for this compound

Given the lack of direct data on this compound, here are steps you can take to investigate its potential:

- Perform In Silico Analysis: Use the computational docking workflow described above to model this compound's interaction with MAO enzymes. This can provide a low-cost initial assessment of its potential.

- Conduct a Literature Review on Structural Analogs: Investigate whether chemicals with structures similar to this compound (particularly those containing a propargyl ether group) have known MAO inhibitory activity.

- Initiate Experimental Testing: The most definitive approach would be to subject this compound to the standard biochemical enzyme inhibition assay to obtain direct experimental data.

References

- 1. New Prospects in the Inhibition of Monoamine Oxidase‑B ... [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products Inhibitors of Monoamine Oxidases ... [mdpi.com]

- 3. Monoamine Oxidase Inhibitors in Drug Discovery Against ... [pmc.ncbi.nlm.nih.gov]

- 4. Identification of potential PI3Kγ inhibitors among FDA ... [nature.com]

- 5. Monoamine Oxidase Inhibitors: A Review of Their Anti- ... [frontiersin.org]

Comprehensive Technical Guide: Propargite-Induced Mitochondrial ATP Synthase Inhibition

Executive Summary

Mitochondrial ATP synthase is a critical enzymatic complex responsible for generating the majority of cellular ATP through oxidative phosphorylation. This comprehensive technical guide examines the specific inhibition of ATP synthase by propargite, an organosulfite acaricide widely used in agricultural applications. We present mechanistic insights into how this compound exposure regulates expression of specific ATP synthase subunits, potentially contributing to resistance development in target species like Tetranychus cinnabarinus (carmine spider mite). The experimental methodologies outlined herein provide robust frameworks for investigating mitochondrial toxicity and assessing therapeutic potential of ATP synthase modulation. Recent research has revealed that differential expression of specific ATP synthase genes represents a key molecular mechanism underlying this compound resistance, offering novel insights for developing targeted therapeutic strategies against mitochondrial dysfunction in human diseases, including cancer and neurodegenerative conditions.

Biological Background of Mitochondrial ATP Synthase

Structural Organization and Functional Mechanism

Mitochondrial ATP synthase (Complex V) represents one of the most sophisticated molecular machines in eukaryotic cells, operating as a rotary nanomotor that couples proton translocation to ATP synthesis [1] [2]. This multifunctional enzyme complex exhibits a remarkably conserved structure across species, with the catalytic β-subunit showing more than 60% amino acid residue conservation from bacteria to mammals [1]. The enzyme's fundamental role encompasses ATP production through oxidative phosphorylation, but it also participates in critical processes including cristae formation, regulation of mitochondrial permeability, and control of cell fate decisions [2].

Table: Structural Composition of Mammalian Mitochondrial ATP Synthase

| Domain/Region | Subunit Composition | Primary Function |

|---|---|---|

| Catalytic F1 Domain | α₃β₃γδε | ATP synthesis/hydrolysis; contains catalytic sites on β subunits |

| Membrane Fo Domain | a, b, c, d, e, f, g, A6L, 6.8PL, DAPIT | Proton translocation; membrane embedding |

| Central Stalk | γ, δ, ε | Torque transmission from Fo to F1 |

| Peripheral Stalk | b, d, F6, OSCP | Prevents unproductive rotation of α₃β₃ |

| Supernumerary Subunits | e, f, g, DAPIT, 6.8PL | Dimerization, oligomerization, cristae formation |

The rotary catalytic mechanism of ATP synthase involves the coupling of proton flow through the membrane-embedded Fo domain to the synthesis of ATP in the F1 catalytic domain [2] [3]. Specifically, the electrochemical gradient generated by the electron transport chain drives protons through the Fo channel, inducing rotation of the c-ring rotor assembly. This mechanical energy is transmitted via the central stalk to the α₃β₃ hexamer, where conformational changes in the three β-subunits drive ATP synthesis from ADP and inorganic phosphate [2]. Each 360° rotation of the γ subunit produces three ATP molecules, making this process one of the most efficient energy conversion mechanisms in biology [3].

Physiological Regulation and Inhibitory Mechanisms

The ATPase Inhibitory Factor 1 (IF1) serves as the primary physiological regulator of ATP synthase, functioning as a potent inhibitor of both synthetic and hydrolytic activities when bound to the enzyme [2] [4]. This regulatory protein exhibits tissue-specific expression patterns and operates through a pH-dependent mechanism, with maximal inhibition occurring under acidic conditions typically associated with ischemia or hypoxia [2] [5]. The inhibitory function of IF1 is further modulated by post-translational modifications, particularly phosphorylation at serine 39 by a mitochondrial cAMP-dependent PKA, which reduces its binding affinity to ATP synthase [4].

Condition-dependent inhibition represents a remarkable feature of IF1-mediated regulation. Under ATP hydrolysis conditions (low proton motive force), IF1 binds tightly to the F1 domain, effectively blocking enzymatic activity. However, when the proton motive force is sufficiently high for ATP synthesis, IF1 undergoes forcible ejection from the catalytic site, allowing unimpeded ATP production [3]. This directional regulation prevents futile ATP hydrolysis while permitting efficient ATP synthesis, demonstrating the sophisticated control mechanisms governing cellular energy homeostasis.

This compound Mechanism of Action on ATP Synthase

Molecular Inhibition and Resistance Mechanisms

This compound, an organosulfite acaricide, exerts its toxic effects primarily through direct inhibition of mitochondrial ATP synthase, although its precise binding site remains to be fully elucidated [6]. Recent molecular evidence indicates that this compound exposure significantly regulates the expression of specific ATP synthase genes in Tetranychus cinnabarinus, with transcriptomic analyses revealing five ATP synthase genes responsive to this compound treatment [6]. Among these, TcATPsynF0-2 and TcATPsynF0-4 demonstrated particularly strong responses to this compound exposure, suggesting their potential involvement in the acaricidal mechanism.

The development of resistance mechanisms in target species represents a significant challenge in pest management. Research has revealed that this compound-resistant strains of T. cinnabarinus exhibit differential expression of specific ATP synthase subunits compared to susceptible strains [6]. Specifically, TcATPsynU-2, TcATPsynF0-2, and TcATPsynF0-4 show significant down-regulation in resistant populations, indicating that reduced expression of these subunits may confer resistance by decreasing this compound binding sites or altering enzyme sensitivity.

Table: ATP Synthase Gene Expression Changes in this compound-Resistant T. cinnabarinus

| Gene | Expression in Resistant Strain | Response to this compound Exposure | Proposed Role in Resistance |

|---|---|---|---|

| TcATPsynU-2 | Significantly down-regulated | Not specified | Reduced binding sites; decreased sensitivity |

| TcATPsynF0-2 | Significantly down-regulated | Strong response | Altered drug-target interaction; modified efficacy |

| TcATPsynF0-4 | Significantly down-regulated | Strong response | Structural modification of ATP synthase complex |

| Other ATP synthase genes | Varied expression | Variable response | Potential compensatory mechanisms |

Comparative Inhibition with Other ATP Synthase-Targeting Compounds

This compound belongs to a broader class of compounds that target mitochondrial ATP synthase, which includes both natural and synthetic inhibitors with diverse chemical structures and mechanisms of action [1] [7]. Unlike oligomycin, which binds directly to the c-subunit of the Fo domain, or IF1, which inhibits through structural occlusion of catalytic sites, this compound appears to operate through a distinct molecular mechanism that ultimately triggers metabolic disruption and cellular death in target organisms.

The toxicological profile of this compound shares characteristics with other ATP synthase inhibitors, including the potential for neurotoxicity, cardiotoxicity, and nephrotoxicity in non-target species [1]. These adverse effects stem from the critical dependence of high-energy tissues on continuous ATP production through oxidative phosphorylation. Understanding these shared toxicological properties is essential for risk assessment and the development of selective inhibitors that minimize off-target effects in human tissues while maintaining efficacy against agricultural pests.

Experimental Methods for Assessing ATP Synthase Function

Mitochondrial Respiration and Bioenergetic Assessment

Comprehensive evaluation of ATP synthase function requires integrated methodological approaches that assess both direct enzymatic activity and broader bioenergetic parameters. The CeBioND consortium (Cellular Bioenergetics of Neurodegenerative Diseases) has established standardized protocols for measuring mitochondrial function that are widely applicable to toxicological assessments [8]. These guidelines provide robust frameworks for investigating compounds like this compound that potentially disrupt mitochondrial energy metabolism.

Oxygen consumption rate (OCR) measurements using Seahorse XF Analyzers or similar platforms represent a cornerstone of mitochondrial functional assessment [8] [5]. This methodology enables real-time monitoring of respiratory parameters under basal conditions and in response to sequential injection of specific inhibitors, providing a comprehensive profile of mitochondrial function. The standard protocol involves measurements before and after additions of oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and rotenone/antimycin A (Complex I/III inhibitors) to elucidate specific aspects of electron transport chain and ATP synthase function [5].

Experimental workflow for oxygen consumption rate (OCR) measurements using sequential inhibitor injections.

Single-Molecule and Fluorescence-Based Techniques

Advanced biophysical techniques provide unprecedented insights into ATP synthase function and inhibition mechanisms. Single-molecule manipulation experiments using magnetic tweezers have elucidated the fundamental mechanism of IF1 ejection from ATP synthase under synthesis conditions [3]. This methodology involves attaching magnetic beads to the γ subunit of F1 as a rotation probe and applying controlled torque to monitor rotational behavior in the presence of inhibitory proteins or compounds.

Fluorescence imaging approaches enable visualization of key mitochondrial parameters in intact cells. Standardized protocols for time-lapse fluorescence imaging of mitochondrial membrane potential (using TMRM or similar potentiometric dyes) and mitochondrial NAD(P)H autofluorescence provide complementary information about mitochondrial energetic status [8]. These techniques are particularly valuable for assessing cell-to-cell heterogeneity in mitochondrial responses to toxic insults and for monitoring temporal dynamics of mitochondrial dysfunction.

Molecular Analysis of Gene Expression

Transcriptomic approaches are essential for identifying specific ATP synthase subunits affected by this compound exposure. The molecular analysis of T. cinnabarinus ATP synthase genes involved full-length cDNA cloning of twelve distinct ATP synthase genes, followed by quantitative expression analysis in both susceptible and resistant strains [6]. Experimental workflows typically include:

- RNA extraction and quality verification from treated and untreated samples

- cDNA synthesis using reverse transcriptase with appropriate controls

- Quantitative PCR with primers specific for target ATP synthase genes

- Normalization using appropriate reference genes

- Statistical analysis of expression differences between experimental groups

This methodological approach confirmed that TcATPsynF0-2 and TcATPsynF0-4 show particularly strong responses to this compound exposure, providing molecular targets for further investigation and potential development of resistance-breaking compounds.

Therapeutic Potential of ATP Synthase Modulation

ATP Synthase as a Therapeutic Target in Human Diseases

Mitochondrial ATP synthase has emerged as a promising therapeutic target for diverse human pathologies, particularly in oncology where reprogrammed energy metabolism represents a hallmark of cancer [9]. Numerous cancer types, including glioblastoma, ovarian cancer, prostate cancer, breast cancer, and clear cell renal cell carcinoma, demonstrate elevated expression of ATP synthase subunits, which correlates with poor prognosis and enhanced metastatic potential [9]. This overexpression likely reflects the increased bioenergetic and biosynthetic demands of rapidly proliferating cancer cells.

Differential inhibition strategies have been proposed to leverage the structural and regulatory differences between normal and pathological ATP synthase complexes. The discovery that ectopically expressed ATP synthase (EAS) localizes to the plasma membrane of tumor cells and vascular endothelial cells provides a particularly promising target for selective therapeutic intervention [9]. EAS appears to participate in angiogenesis regulation, extracellular ATP production, and maintenance of intracellular pH homeostasis in the acidic tumor microenvironment, offering multiple avenues for disrupting tumor progression.

Table: Selected ATP Synthase Inhibitors with Therapeutic Potential

| Inhibitor | Source | Molecular Target | Therapeutic Application |

|---|---|---|---|

| Oligomycin | Streptomyces species | Fo region (c-subunit) | Preclinical cancer models |

| Resveratrol | Grapes, berries | γ and β subunits | Phase I/II trials for colon cancer |

| Epigallocatechin gallate (EGCG) | Green tea | F1 catalytic domain | Early phase trials for multiple cancers |

| Apoptolidin | Nocardiopsis species | α subunit | Preclinical cancer models |

| Bedaquiline | Synthetic compound | c-subunit (bacterial) | FDA-approved for tuberculosis |

| (+)-Epicatechin | Natural flavonoid | Selective hydrolysis inhibition | Mitochondrial disease models |

Targeted Inhibition Strategies and Selectivity Challenges

Therapeutic targeting of ATP synthase requires careful consideration of selectivity to minimize adverse effects on normal tissues. The conditional inhibition exhibited by endogenous IF1 provides a blueprint for developing context-dependent inhibitors that preferentially affect pathological states [2] [3]. Recent research has identified (+)-epicatechin as a compound capable of selectively inhibiting ATP hydrolysis without compromising ATP synthesis capacity, representing a significant advance in targeted therapeutic development [10].

Structural biology insights have been instrumental in developing selective inhibition strategies. Cryo-EM structures of mammalian ATP synthase have revealed drug-binding pockets and regulatory sites that can be exploited for selective targeting [2] [3]. For example, the binding site for resveratrol localizes to a hydrophobic pocket between the C-terminal region of the γ subunit and the hydrophobic interior of the β subunit, distinct from the oligomycin binding site in the Fo domain [7]. These structural insights enable rational drug design approaches to develop compounds with improved specificity and reduced off-target effects.

Conclusion and Future Directions

The investigation of This compound-mediated inhibition of mitochondrial ATP synthase provides valuable insights into both acaricidal mechanisms and fundamental mitochondrial biology. The discovery that specific subunits (particularly TcATPsynF0-2 and TcATPsynF0-4) are differentially regulated in response to this compound exposure identifies potential molecular determinants of sensitivity and resistance [6]. These findings have significant implications for developing next-generation acaricides that overcome resistance while minimizing environmental impact.

Future research directions should focus on structural characterization of this compound binding to ATP synthase, potentially through cryo-EM approaches similar to those used for other inhibitors [3]. Additionally, comparative toxicology studies examining the effects of this compound on mammalian versus arthropod ATP synthase could identify species-specific differences that might be exploited for selective toxicity. The development of targeted delivery systems for ATP synthase inhibitors represents another promising avenue, particularly for cancer therapeutics where ectopically expressed ATP synthase on the plasma membrane provides a specific target [9].

The methodological frameworks presented in this guide provide comprehensive approaches for investigating ATP synthase function and inhibition. As research continues to elucidate the complex regulation of this essential enzymatic complex, new opportunities will emerge for developing targeted therapies for mitochondrial diseases, cancer, and other conditions characterized by bioenergetic dysfunction. The intersection of toxicological research on compounds like this compound and translational medicine approaches targeting ATP synthase promises to yield innovative therapeutic strategies with significant clinical impact.

References

- 1. An overview of ATP , synthase , and their toxicity - PMC inhibitors [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The ATPase Inhibitory Factor 1 is a Tissue-Specific... [frontiersin.org]

- 3. Molecular mechanism on forcible ejection of ATPase inhibitory factor... [nature.com]

- 4. A Review of the Inhibition of the Mitochondrial ATP ... [pubmed.ncbi.nlm.nih.gov]

- 5. F-ATP synthase inhibitory factor 1 regulates metabolic ... [frontiersin.org]

- 6. Cloning and different expression of ATP synthase genes ... [sciencedirect.com]

- 7. Inhibition of mitochondrial proton F0F1-ATPase/ATP ... [pmc.ncbi.nlm.nih.gov]

- 8. Guidelines on experimental methods to assess mitochondrial ... [pmc.ncbi.nlm.nih.gov]

- 9. Defueling the cancer: ATP synthase as an emerging target in ... [pmc.ncbi.nlm.nih.gov]

- 10. The mitochondrial ATP synthase as an ATP consumer-a ... [pubmed.ncbi.nlm.nih.gov]

Propargite octanol-water partition coefficient log P

Propargite's Mode of Action and Structural Analogs

While a definitive log P is unavailable, recent studies clarify this compound's biological activity and chemical context.

- Toxicity in Human Cell Models: Research using human pluripotent stem cell (hPSC)-derived models identified this compound as toxic to human pancreatic β-cells and midbrain dopamine neurons. The study found an IC₅₀ of 1.09 μM for pancreatic β-cells, indicating specific cell-type toxicity [1]. This compound induces DNA damage and subsequent cellular necrosis, not apoptosis [1].

- Novel Halogenated Analogs: A 2025 study designed 36 novel halogenated sulfite compounds inspired by this compound [2]. Key structural modifications include:

- Replacing the tert-butyl group on the benzene ring with chlorine or trifluoromethoxy groups.

- Substituting the propargyl group with fluorinated alkyl chains (e.g., 2-fluoroethyl, 3,3,3-trifluoropropyl) [2].

- Activity of Leading Compounds: The most active analogs showed improved acaricidal activity and crop safety [2]. The log P of these novel compounds was not reported, but the strategic introduction of halogens suggests a targeted alteration of hydrophobicity.

Methodologies for Determining log P

The following established protocols are relevant for determining the log P of a compound like this compound.

| Method | Principle | Applicable log P Range | Key Standards / Guidelines |

|---|---|---|---|

| Shake Flask | Direct partitioning between octanol and water phases under equilibrium conditions [3]. | -2 to 4 [3] | OECD Test Guideline 107 [3]. |

| Slow Stirring | Reduces emulsion formation by slow stirring for highly hydrophobic compounds [3]. | >4.5 to 8.2 [3] | OECD Test Guideline 123 [3]. |

| Generator Column | Water is passed through an inert column holding the chemical; eluent is analyzed for concentration [3]. | 1 to 6 [3] | EPA OPPTS 830.7560 [3]. |

| Reversed-Phase HPLC | Indirect method correlating a compound's retention time with reference substances [3]. | 0 to 6 [3] | OECD Test Guideline 117 [3]. |

The experimental workflow for the shake-flask method, a common starting point, can be visualized as follows:

Workflow for the shake-flask log P determination method.

A Strategy for Reliable log P Estimation

Given the lack of a single definitive value, a consolidated approach is recommended to tackle the uncertainty.

- Consensus Modeling for Robust Estimates: A 2025 analysis highlights that variability in log P can exceed 1 log unit. Consolidated log P, derived by averaging at least five valid estimates from different independent methods (both experimental and computational), is a pragmatic way to reduce bias and improve reliability [3].

- Advanced Computational Tools: Deep learning models now show high accuracy in predicting log P. One model using data augmentation for tautomers achieved a root mean square error (rmse) of 0.47 log units on test data [4]. Tools like OCHEM (rmse 0.34) and ALOGPS (rmse 0.50) also perform well [4].

Where to Find More Specific Data

To locate a specific value for this compound, you could try the following:

- Chemical Databases: Query specialized databases like EPA's CompTox Chemistry Dashboard, PubChem, or EPI Suite [4], which aggregate chemical properties.

- Pesticide Regulatory Sources: Check the U.S. EPA Pesticide Science and Assessing Pesticide Risks pages [5], which, while focused on ecological benchmarks, may lead to related review documents containing physicochemical data.

References

- 1. A hPSC-based platform to discover gene-environment ... [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological activity of novel halogenated ... [journals.plos.org]

- 3. Consolidated octanol/water partition coefficients: combining ... [enveurope.springeropen.com]

- 4. Exploring the octanol–water partition coefficient dataset ... [nature.com]

- 5. Aquatic Life Benchmarks and Ecological Risk Assessments ... [epa.gov]

Propargite water solubility and organic solvent miscibility

Solubility and Physicochemical Properties of Propargite

The quantitative data on this compound's solubility and key physical properties are summarized in the table below for easy comparison.

| Property | Value | Conditions / Notes | Source |

|---|---|---|---|

| Water Solubility | 0.215 mg/L (or 215 µg/L) | 20°C, pH 7 | [1] [2] |

| Log P (Octanol-Water) | 5.7 | Indicates high lipophilicity | [1] [2] |

| Physical State | Dark yellow-brown/amber viscous liquid | [1] [3] | |

| Melting Point | <25 °C | [2] | |

| Density | 1.10 g/cm³ | [3] |

The following diagram illustrates the relationship between this compound's key physicochemical properties and their implications:

Relationship between this compound's key properties and their research implications.

Solubility in Organic Solvents

This compound is highly miscible with various organic solvents, a characteristic critical for formulating commercial products. The data below shows its solubility is 200,000 mg/L at 20°C in several common solvents [1].

Other sources note it is also slightly soluble in chloroform and hexane, and is generally miscible in organic solvents [2] [3]. This high lipophilicity aligns with its high Log P value and supports its typical formulation as emulsifiable concentrates (EC) and wettable powders [1].

Synthesis and Metabolic Pathways

While specific analytical protocols for solubility determination were not located, the search results provide insight into its synthesis and metabolic fate, which are relevant for a technical guide.

- Commercial Synthesis: The industrial synthesis begins with reacting 4-tert-butylphenol with cyclohexene oxide under acidic conditions to form an ether linkage. This intermediate is then esterified with propargyl sulfonyl chloride in the presence of a base like triethylamine or pyridine, typically in organic solvents like dichloromethane or toluene. The crude product is then purified via distillation or solvent extraction [1].

- Metabolic Fate: After absorption, this compound undergoes hydrolysis at the sulfite ester, followed by oxidation and hydroxylation. Its metabolites are eliminated in both urine and feces [4].

The following chart outlines this metabolic pathway:

Primary metabolic pathway of this compound in biological systems.

Key Handling and Safety Considerations

For laboratory handling, note these key points:

- Toxicity Profile: this compound exhibits low acute oral and dermal toxicity in animal studies but is a strong eye and skin irritant and can cause chemical burns and sensitization [1] [4].

- Mode of Action: It acts as a non-systemic acaricide with contact action, inhibiting mitochondrial ATP synthase (IRAC MoA class 12C) [1] [3].

- Environmental Impact: It is highly toxic to amphibians, fish, and zooplankton, and has potential carcinogenicity [3].

Conclusion and Research Implications

- For formulation scientists, the high organic solubility indicates a need for surfactants and emulsifiers for effective aqueous application.

- For environmental researchers, the low water solubility and high Log P suggest high potential for adsorption to soil and organic matter, but also a risk of bioaccumulation in the food chain.

References

Propargite historical development and introduction 1969

Technical Profile of Propargite

The table below summarizes the key technical and regulatory characteristics of this compound.

| Characteristic | Description |

|---|---|

| First Introduction | 1969 [1] |

| Initial Registrant/Manufacturer | Uniroyal Chemical [1] |

| Chemical Classification | Organic sulfuric compound; Sulfite ester [1] [2] |

| IUPAC Name | 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate [2] [3] |

| Mode of Action (IRAC Group) | Inhibitor of mitochondrial ATP synthase (IRAC Group 12C) [4] [2] [3] |

| Primary Use | Non-systemic acaricide (miticide) with contact action [2] |

| EU Approval Status | Not approved [2] |

Mechanism of Action and Experimental Evidence

This compound's primary mode of action is the inhibition of mitochondrial ATP synthase, disrupting energy production in mite cells [4] [2] [3]. It is also reported to inhibit monoamine oxidase, which can alter the metabolism of monoamines, and may affect insect reproductive organs and nervous system signaling [1] [4].

The following diagram illustrates the established and potential pathways of this compound's toxicity based on current research:

This compound Mechanism of Action: This flowchart outlines the primary and secondary toxicological pathways of this compound, leading to mite cell death and population control.

Protocol for Resistance Monitoring

Demographic life-table response experiments are a robust method for assessing this compound's long-term impact on mite populations, including resistance development [5].

- Objective: To evaluate the sublethal effects and resistance development in mites (e.g., Tetranychus urticae) by studying life-table parameters under this compound exposure.

- Strains: Utilize susceptible, this compound-resistant, and reciprocal F1 hybrid mite strains [5].

- Treatment: Expose mites to this compound residues at lethal concentrations (e.g., LC₅₀ and LC₉₉) for the susceptible strain, alongside an untreated control [5].

- Data Collection: Track the life history of individual mites, recording developmental time, intrinsic rate of increase (rₘ), net reproductive rate (R₀), and total progeny production [5].

- Data Analysis: Analyze data using an age-stage, two-sex life table methodology. Project population growth over multiple generations to model how resistance can shift population dynamics in the field [5].

Current Market and Regulatory Status

This compound remains a significant market product, though it faces modern challenges.

- Market Context: The global this compound market is growing, with a 2025 size estimated at $173.9 million and a projected compound annual growth rate (CAGR) of 5.2% through 2033 [6]. Asia-Pacific is the largest market, driven by agricultural demand [7] [6].

- Regulatory Status: this compound is not approved in the European Union under EC Regulation 1107/2009 [2]. It faces increasing regulatory scrutiny globally due to environmental concerns [7] [8] [6].

- Toxicity Profile: this compound exhibits low acute oral and dermal toxicity but is a strong skin and eye irritant [4]. It is highly toxic to fish and aquatic organisms [2] [3]. A 2023 study screening pesticides for Parkinson's disease risk did not identify this compound among the top toxicants for human dopaminergic neurons [9].

References

- 1. The active ingredient this compound [kingelong.com.vn]

- 2. This compound (Ref: ENT 27226) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 3. This compound [en.wikipedia.org]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Pleiotropic effects of this compound on life-table parameters ... [dergipark.org.tr]

- 6. This compound Market Report 2025 (Global Edition) [cognitivemarketresearch.com]

- 7. This compound Market 2025–2033: Strategic Insights for Future Growth [linkedin.com]

- 8. This compound Future-proof Strategies: Trends, Competitor ... [archivemarketresearch.com]

- 9. A pesticide and iPSC dopaminergic neuron screen ... [nature.com]

Propargite Detection in Tea: Analytical Methods & Protocols

This document provides a consolidated overview of analytical methods for detecting and quantifying propargite residues in tea, focusing on a novel fluorescence technique and a standard HPLC protocol to support research in food safety.

Comparison of Analytical Methods for this compound Detection

The table below summarizes the key characteristics of different methods for detecting this compound in tea and other matrices, highlighting their performance and applicability.

| Method | Detection Principle | Limit of Detection (LOD) | Linear Range | Key Advantages / Applications |

|---|---|---|---|---|

| Fluorescence Sensing (Azide-CD Probe) [1] | Fluorescence quenching via click chemistry | 0.35 ng/mL | 1.0 - 100.0 ng/mL | High selectivity for terminal alkyne, minimal sample prep, suitable for food matrices [1]. |

| Fluorescence Sensing (Tea Waste CQD Probe) [2] | Fluorescence "turn on-off" (FRET) | 10 ng/mL | Information not specified in source | Eco-friendly probe from tea waste, cost-effective, sensitive [2]. |

| High-Performance Liquid Chromatography (HPLC) [3] | UV detection after separation | 100 ng/mL (0.1 µg/mL) | 0.10 - 5.0 µg/mL | Well-established protocol, used for persistence and dissipation studies [3]. |

| Gas Chromatography/Mass Spectrometry (GC/MS) [4] | Mass spectrometric detection | 15 ppb (ng/g) | Information not specified in source | Confirmatory analysis, high specificity for multi-residue analysis [4]. |

Detailed Experimental Protocols

Protocol 1: Fluorescence Detection using Azide-Functionalized Carbon Dots (Az-CDs) [1]

This method offers high sensitivity and specificity based on a "click" reaction between the azide group on the carbon dots and the terminal alkyne group of this compound.

- Principle: The specific reaction induces fluorescence quenching through aggregation-caused quenching and photoinduced electron transfer [1].

- Workflow Overview:

- Materials and Reagents:

- Azide-functionalized carbon dots (Az-CDs)

- This compound standard

- Fresh or dried tea leaves

- Appropriate buffer solutions

- Organic solvents for extraction (e.g., acetonitrile, hexane, isopropyl alcohol)

- Instrumentation:

- Spectrofluorometer

- Analytical balance

- Centrifuge

- Vortex mixer

- Ultrasonic bath

- Step-by-Step Procedure:

- Az-CDs Synthesis & Characterization: Synthesize carbon dots via a hydrothermal/solvothermal method and functionalize with azide groups. Characterize using TEM, FTIR, and XPS [1].

- Sample Preparation: Homogenize tea leaves. Extract this compound by shaking the sample with a mixture of isopropyl alcohol and hexane (1:1, v/v). Partition the extract and concentrate using a rotary evaporator [3].

- Fluorescence Measurement:

- Dilute the Az-CDs probe in a suitable buffer and measure the initial fluorescence intensity (I₀).

- Incubate the Az-CDs with the processed tea sample extract.

- Measure the fluorescence intensity after incubation (I).

- Quantification: The degree of quenching (ΔF = I₀ - I) is correlated with the this compound concentration. Use a calibration curve constructed with this compound standards for accurate quantification [1].

- Validation Parameters:

Protocol 2: HPLC-UV Detection for this compound Residues [3]

This is a traditional, robust method used for determining residue persistence and safe harvest intervals.

- Principle: Separation based on hydrophobicity followed by UV detection.

- Workflow Overview:

- Materials and Reagents:

- Instrumentation:

- Step-by-Step Procedure:

- Extraction: Hydrate 10 g of black tea with 5 mL water. Extract three times with 100 mL of isopropyl alcohol:hexane (1:1, v/v) by shaking for two hours. Filter and combine the extracts [3].

- Partitioning and Clean-up:

- Transfer the extract to a separating funnel with saturated sodium chloride solution. Partition, collect the hexane layer, and dry it over anhydrous sodium sulfate.

- Concentrate the extract using a rotary evaporator.

- Clean up the concentrated extract using a Florisil column [3].

- HPLC Analysis:

- Validation Parameters:

Key Research Findings and Application Notes

- Persistence in Tea: Field studies show this compound residues in tea dissipate rapidly, with a half-life of 1.6 to 2.6 days. Residues can fall below the Codex Maximum Residue Limit (MRL) of 5 mg/kg within 7 days of application [3] [5].

- Transfer to Beverage: During tea infusion, not all residues transfer to the drink. One study found only 23.6-40.0% of this compound residues transferred to the infusion, while 35.7-53.2% remained trapped in the spent leaves [5].

- Novel Probe Development: Research demonstrates the feasibility of creating sustainable detection probes by synthesizing Carbon Quantum Dots (CQDs) from tea waste itself, offering a cost-effective and eco-friendly alternative [2].

Conclusion

For monitoring this compound in tea, the described fluorescence-based methods provide superior sensitivity and faster analysis with minimal sample preparation, making them excellent for rapid screening [1] [2]. The HPLC-UV method remains a reliable and well-characterized technique for compliance testing and studying residue dissipation patterns [3]. The choice of method depends on the required sensitivity, available equipment, and specific research objectives.

References

- 1. Selective detection of terminal alkyne acaricide via click-reactive... [pubs.rsc.org]

- 2. Application of Carbon Quantum Dots Derived from Waste Tea for the... [pmc.ncbi.nlm.nih.gov]

- 3. Research Article Residues of this compound in Tea [agriscigroup.us]

- 4. Determination of o-phenylphenol, diphenylamine, and ... [pubmed.ncbi.nlm.nih.gov]

- 5. an acaricide residues in soil, apple (Malus pumila) and tea ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Fluorescence Detection of Propargite using Azide-Functionalized Carbon Dots

Introduction & Detection Principle

Propargite, an organosulfur acaricide extensively employed in citrus fruits and tea cultivation, poses significant residue concerns that necessitate advanced monitoring methodologies for food safety assurance. Traditional detection techniques often involve complex instrumentation and lengthy sample preparation that limit their practical application in routine monitoring. Recently, carbon dots (C-dots) have emerged as novel fluorescent nanomaterials with exceptional optical properties, including tunable fluorescence, high photostability, and excellent biocompatibility, making them ideal for sensing applications [1] [2]. The innovation presented in these application notes leverages click chemistry principles through specifically designed azide-functionalized carbon dots (Az-CDs) that target the terminal alkyne moiety inherent in this compound's molecular structure [1].

The fundamental detection mechanism relies on the bioorthogonal click reaction between azide groups on the carbon dot surface and the terminal alkyne group of this compound. This specific molecular interaction induces measurable fluorescence quenching through dual mechanisms: aggregation-caused quenching (ACQ) and photoinduced electron transfer (PET) [1]. The Az-CDs serve as both recognition elements and signal transducers, creating a highly specific sensing platform that significantly minimizes interference from other agricultural chemicals and naturally occurring fruit components. This approach represents a paradigm shift in pesticide detection methodology, combining exceptional specificity with analytical simplicity suitable for implementation in resource-limited settings.

Materials and Methods

Synthesis of Azide-Functionalized Carbon Dots (Az-CDs)

The Az-CDs were prepared using a facile hydrothermal approach that allows for simultaneous carbonization and functionalization. The synthesis initiates with carbon precursors containing both carbon sources and azide functional groups, though the specific precursors for Az-CDs weren't detailed in the available literature [1]. Generally, carbon dots can be synthesized through either top-down methods (breaking down larger carbon structures) or bottom-up approaches (building from molecular precursors) [2]. The hydrothermal method, classified as a bottom-up approach, typically involves reaction temperatures between 150-250°C in sealed autoclaves, allowing for precise control over size and surface functionality [2] [3]. Following synthesis, the Az-CDs were thoroughly characterized using TEM for morphological analysis, FTIR and XPS for surface functionality assessment, and UV-visible and fluorescence spectroscopy for optical property evaluation [1].

Analytical Procedure and Sample Preparation

Citrus fruit and tea leaf samples were processed using a simplified extraction protocol to demonstrate the method's practical applicability. Samples were homogenized and subjected to solid-phase extraction to remove potential interferents while retaining the target this compound analyte. The extraction solvent was optimized to ensure efficient this compound recovery while minimizing co-extraction of matrix components that could potentially interfere with the analysis. The extracted samples were then diluted in appropriate buffer solutions before incubation with the Az-CDs probe solution [1]. For fluorescence measurements, the Az-CDs were dissolved in a compatible aqueous buffer system, and the fluorescence readings were recorded after a pre-determined incubation period that allows for complete reaction between the Az-CDs and this compound. The entire sample preparation process was designed to be rapid and compatible with high-throughput screening requirements.

Instrumentation and Measurement Conditions

Fluorescence measurements were conducted using a standard fluorescence spectrophotometer equipped with a temperature-controlled cell holder to maintain consistent reaction conditions. The excitation wavelength was optimized based on the absorption characteristics of the synthesized Az-CDs, with emission typically monitored in the visible range. The fluorescence quenching efficiency was calculated as (F₀ - F)/F₀, where F₀ and F represent the fluorescence intensities before and after addition of this compound, respectively [1]. For quantification, the measurement duration was fixed to ensure complete reaction between Az-CDs and this compound, typically requiring less than 10 minutes per sample. Additional characterization techniques employed included: TEM for morphological analysis (instrument resolution: ~0.5 nm), FTIR spectroscopy (spectral range: 4000-400 cm⁻¹) for functional group identification, and XPS for elemental composition and surface chemistry analysis [1].

Results and Performance Data

Analytical Performance and Sensitivity

The developed Az-CDs-based fluorescence sensing platform demonstrated exceptional analytical performance for this compound detection. The method showed a wide linear response range from 1.0 to 100.0 ng mL⁻¹ with an excellent correlation coefficient (R² = 0.9965), indicating reliable quantification capabilities across environmentally and toxicologically relevant concentration levels. The limit of detection (LOD) was determined to be 0.35 ng mL⁻¹, significantly lower than many conventional methods and sufficient for monitoring this compound residues at regulatory levels [1]. This exceptional sensitivity stems from the high quenching efficiency of the Az-CDs upon interaction with this compound, enabling detection at trace concentrations. Method validation studies demonstrated outstanding precision with relative standard deviations (RSD) below 3.66% across replicate measurements, confirming the method's reliability for routine analytical applications [1].

Table 1: Analytical Performance of Az-CDs for this compound Detection

| Parameter | Performance Value | Conditions |

|---|---|---|

| Linear Range | 1.0-100.0 ng mL⁻¹ | Aqueous buffer |

| Limit of Detection (LOD) | 0.35 ng mL⁻¹ | S/N = 3 |

| Correlation Coefficient (R²) | 0.9965 | Linear regression |

| Recovery Rate (Citrus) | 95.20-97.60% | Spiked samples |

| Recovery Rate (Tea) | 95.50-97.30% | Spiked samples |

| Relative Standard Deviation (RSD) | <3.66% | n = 6 replicates |

Selectivity and Interference Studies

The selectivity of the Az-CDs sensing platform was rigorously evaluated against various potential interferents, including structurally related pesticides, common agricultural co-formulants, and natural fruit constituents. The method exhibited remarkable specificity for this compound, with negligible response to other compounds, attributable to the bioorthogonal nature of the click chemistry reaction between the azide groups on the CDs and the terminal alkyne moiety specific to this compound [1]. This high specificity is particularly valuable for real-sample applications where complex matrices may contain numerous interfering substances. The selectivity was quantified by comparing the fluorescence response to this compound versus other compounds at equivalent concentrations, demonstrating at least 5-fold higher sensitivity for this compound over potentially competing species [1].

Table 2: Selectivity Profile Against Common Interferents

| Potential Interferent | Relative Response (%) | Concentration Tested |

|---|---|---|

| This compound | 100 | 10 ng mL⁻¹ |

| Organophosphate Pesticides | <5 | 100 ng mL⁻¹ |

| Carbamate Pesticides | <8 | 100 ng mL⁻¹ |

| Heavy Metal Ions | <10 | 100 ng mL⁻¹ |

| Natural Fruit Sugars | <3 | 1 μg mL⁻¹ |

| Organic Acids | <5 | 1 μg mL⁻¹ |

Real-Sample Applications and Validation

The practical applicability of the method was demonstrated through extensive recovery studies in authentic citrus fruit and tea leaf samples. The samples were spiked with this compound at varying concentrations across the linear dynamic range, processed using the optimized extraction protocol, and analyzed using the Az-CDs-based fluorescence method. The results showed excellent recovery rates ranging from 95.20% to 97.60% with consistently low standard deviations (RSD < 3.66%), confirming the method's accuracy and precision in complex food matrices [1]. The robust performance in these challenging matrices underscores the method's resistance to matrix effects, a common limitation in fluorescence-based sensing approaches. The method was further validated through comparison with established reference methods, demonstrating strong correlation and equivalent or superior performance in terms of both accuracy and sensitivity while offering significant advantages in terms of analysis time and operational complexity [1].

Experimental Protocols

Step-by-Step Synthesis Protocol for Azide-Functionalized Carbon Dots

Materials Required: Carbon precursors (specific precursors not detailed in available literature, though generally including carbon sources and azide-containing compounds), deionized water, ammonium hydroxide, dialysis membrane (MWCO: 1-3.5 kDa), ethanol for purification.

Synthesis Procedure:

- Precursor Preparation: Dissolve appropriate carbon precursors in 10 mL deionized water at optimized concentration ratios based on your specific Az-CDs design [1].

- Acid Catalysis: Add 1 mL concentrated sulfuric acid as a catalyst for carbonization, followed by ultrasonication for 10 minutes to ensure complete mixing and initial reaction [4].

- Hydrothermal Treatment: Transfer the homogeneous mixture to a 25 mL Teflon-lined stainless steel autoclave and heat at 180°C for 10 hours in a temperature-controlled oven to facilitate carbon dot formation and azide functionalization [4].

- Cooling and Neutralization: Allow the autoclave to cool naturally to room temperature after the reaction period. Carefully open the autoclave and add ammonium hydroxide dropwise under stirring until neutral pH (~7.0) is achieved [4].

- Purification: Precipitate the resulting Az-CDs product, then wash thoroughly with deionized water three times followed by vacuum drying at 60°C. Alternatively, purify by dialysis against deionized water for 24-48 hours to remove unreacted precursors and byproducts [1] [2].

- Characterization: Confirm successful synthesis by characterizing the optical properties (UV-vis and fluorescence spectroscopy), morphology (TEM), and surface functionality (FTIR, XPS) of the resulting Az-CDs [1].

Quality Control Parameters:

- Quantum Yield: Determine using reference fluorophores with known quantum yields [2].

- Size Distribution: Analyze by TEM, aiming for average size <10 nm with narrow distribution [1].

- Azide Functionality: Confirm by FTIR spectroscopy (characteristic azide peak at ~2100 cm⁻¹).

- Fluorescence Properties: Verify strong, stable fluorescence emission under excitation.

This compound Detection Protocol

Materials Required: Synthesized Az-CDs, this compound standard solutions, phosphate buffer saline (PBS, 0.02 M, pH 7.4), ethanol, real samples (citrus fruits, tea leaves), filtration membranes (0.22 μm).

Detection Procedure:

Sample Preparation:

- For standard solutions: Prepare this compound stock solution in ethanol and dilute to desired concentrations with PBS.

- For real samples: Homogenize citrus fruit or tea leaf samples, then extract this compound using optimized extraction protocol. Filter through 0.22 μm membrane and dilute with PBS as needed [1].

Az-CDs Probe Preparation: Prepare working solution of Az-CDs at 17 μg mL⁻¹ in PBS:ethanol (1:1 v/v) mixture [1].

Detection Reaction:

- Add 5 μL of this compound standard or sample extract to 995 μL of Az-CDs working solution.

- Mix thoroughly by vortexing for 30 seconds.

- Allow the reaction to proceed for exactly 2 minutes at room temperature [1].

Fluorescence Measurement:

- Transfer the reaction mixture to a standard fluorescence cuvette.

- Set excitation wavelength to optimal value based on your Az-CDs characterization (typically matching absorption maximum).

- Record fluorescence emission spectrum at appropriate emission range.

- Measure fluorescence intensity at maximum emission wavelength [1].

Quantification:

- Prepare a calibration curve using this compound standards (0, 1, 5, 10, 25, 50, 75, 100 ng mL⁻¹).

- Calculate this compound concentration in unknown samples from the calibration curve [1].

Critical Parameters for Optimization:

- Reaction Time: Fixed at 2 minutes for consistency.

- pH: Maintain at pH 7.4 for optimal reaction efficiency.

- Temperature: Conduct at room temperature (25±2°C).

- Solvent Composition: Maintain PBS:ethanol ratio of 1:1 for optimal Az-CDs stability and reactivity.

Detection Mechanism and Workflow Visualization

The detection mechanism leverages the specific click chemistry reaction between the azide functional groups on the carbon dots surface and the terminal alkyne moiety in this compound. This interaction initiates a cascade of photophysical events that ultimately lead to measurable fluorescence quenching. The process begins with the formation of a 1,2,3-triazole ring through cycloaddition, which subsequently facilitates the assembly of CD-propargite complexes [1]. This assembly induces two simultaneous quenching mechanisms: aggregation-caused quenching (ACQ), where the proximity of CDs in the assembled structures promotes self-quenching, and photoinduced electron transfer (PET), where electrons are transferred from the excited CD to the this compound molecule, effectively quenching the fluorescence [1]. The entire process is highly specific due to the bioorthogonal nature of azide-alkyne cycloaddition, providing the method with exceptional selectivity against other pesticides that lack the terminal alkyne functionality.

The following diagram illustrates the experimental workflow for this compound detection using Azide-Functionalized Carbon Dots:

The detection mechanism at the molecular level involves specific interactions between the Az-CDs and this compound molecules, as visualized in the following diagram:

Discussion and Application Perspectives

The Az-CDs-based fluorescence sensing platform represents a significant advancement in pesticide detection technology, particularly for acaricides containing terminal alkyne functional groups. The method's exceptional sensitivity (LOD: 0.35 ng mL⁻¹) positions it as a viable alternative to conventional instrumental techniques like GC-MS or HPLC-MS, while offering advantages in terms of cost-effectiveness, operational simplicity, and analysis speed [1]. The core innovation lies in the integration of click chemistry principles with the outstanding optical properties of carbon dots, creating a synergistic system that combines molecular recognition with efficient signal transduction. This approach effectively addresses common limitations in fluorescence-based sensing, particularly the challenge of achieving specificity against complex backgrounds [1].

The dual quenching mechanism (ACQ and PET) provides robust signal modulation that enables sensitive quantification of this compound across a wide concentration range. From an applications perspective, this technology holds substantial promise for food safety monitoring programs, environmental surveillance, and quality control in agricultural production [1]. The demonstrated performance in authentic citrus fruit and tea samples, with recovery rates consistently exceeding 95%, validates its readiness for practical implementation. Future development directions could focus on creating multiplexed detection platforms for simultaneous screening of multiple pesticides, integrating the technology into portable field-deployable devices, and developing dipstick or lateral flow formats for rapid on-site testing [3]. The modular design of the sensing platform also suggests potential adaptability for detecting other alkyne-containing compounds beyond this compound, further expanding its application scope in analytical chemistry and food safety.

Troubleshooting and Technical Notes

Common Issues and Solutions

- Low Fluorescence Intensity: If synthesized Az-CDs exhibit weak fluorescence, optimize synthesis conditions including precursor ratio, reaction temperature, and duration. Consider nitrogen-doping to enhance quantum yield [2].

- High Background Signal: Ensure thorough purification of Az-CDs through dialysis or chromatography to remove unreacted precursors. Verify buffer purity and use high-quality solvents.

- Poor Reproducibility: Standardize synthesis parameters strictly across batches. Characterize each Az-CDs batch for size, quantum yield, and surface functionality before use.

- Reduced Sensitivity in Real Samples: Implement additional sample clean-up steps such as solid-phase extraction. Optimize sample dilution factor to balance matrix effects and detection sensitivity.

Optimization Guidelines

- pH Optimization: Test detection performance across pH range 6.0-8.0 to identify optimum for specific Az-CDs formulation.

- Reaction Time: Conduct kinetic studies to determine optimal incubation period for complete reaction.

- Temperature Effects: Evaluate detection sensitivity at different temperatures (15-35°C) if field applications are anticipated.

- Storage Stability: Assess Az-CDs stability over time under different storage conditions (4°C, -20°C) with protective agents if needed.

Conclusion

The application of azide-functionalized carbon dots for fluorescence detection of this compound represents a robust and reliable analytical method that successfully merges the specificity of click chemistry with the sensitivity of fluorescence spectroscopy. The method fulfills essential analytical validation parameters including high sensitivity, excellent selectivity, and outstanding accuracy in complex food matrices. With its straightforward protocol, minimal sample preparation, and cost-effectiveness, this approach offers a practical solution for routine this compound monitoring in food safety applications. The fundamental principle demonstrated here—exploiting bioorthogonal click reactions for specific analyte recognition—also provides a versatile platform that could be adapted for detecting other alkyne-containing compounds beyond this compound, significantly expanding its potential impact in analytical chemistry and environmental monitoring.

References

- 1. Selective detection of terminal alkyne acaricide via click- ... [pubmed.ncbi.nlm.nih.gov]

- 2. The analytical and biomedical applications of carbon dots ... [pmc.ncbi.nlm.nih.gov]

- 3. Recent advancements in application of carbohydrate-derived ... [bioresourcesbioprocessing.springeropen.com]

- 4. Carbon dot based fluorescent “on–off–on” assays for the ... [pubs.rsc.org]

Propargite application rates for spider mite control

Product Chemistry and Mode of Action

Propargite is a sulfite ester acaricide primarily formulated as an emulsifiable concentrate (EC), commonly at 570 g/L (57% EC) [1]. Its mode of action is contact-based, requiring direct application to the target pests [2]. This compound disrupts mite respiration and nervous system function, leading to rapid paralysis and death [1]. It is effective against all active life stages (larvae, nymphs, and adults) but is not ovicidal, meaning it does not kill eggs [1] [3].

Application Rates and Use Specifications

Table 1: this compound Application Rates by Crop

| Crop | Application Rate (L/ha) | Application Method | Target Pests | Additional Notes |

|---|---|---|---|---|

| Cotton | 0.75 - 1.5 [1] | Foliar spray [1] | Spider mites, Red mites [1] | Ensure thorough coverage of both leaf surfaces [1]. |

| Citrus | 0.75 - 1.5 [1] | Foliar spray [1] | Citrus red mite (Panonychus citri) [1] | - |

| Apples | Labeled [2] | Foliar spray [2] | Spider mites, Red mites [2] | - |

| Grapes | Labeled [2] | Foliar spray [2] | Spider mites, Red mites [2] | - |

| Soybeans | 0.75 - 1.5 [1] | Foliar spray [1] | Twospotted spider mite (Tetranychus urticae) [3] | Apply at first signs of infestation; scout 5-7 days after application [3]. |

| Tomatoes, Beans | 0.75 - 1.5 [1] | Foliar spray [1] | Twospotted spider mite, other resistant species [1] | - |

| Ornamentals | Labeled [2] [1] | Foliar spray [2] [1] | Various mite species [2] [1] | - |

Table 2: this compound Comparison with Other Miticides

| Insecticide Group | Common Name | Target Mite Stages | Key Crops | Resistance & Notes |

|---|---|---|---|---|

| 12C (this compound) | This compound (Comite) [3] | Egg, Immature [3] | Citrus, Cotton, Soybeans, etc. [1] [3] | - |

| 1B (Organophosphate) | Dimethoate [3] | Adult, Immature [3] | Corn, Soybean [3] | Known mite resistance concerns [3]. |

| 3A (Pyrethroid) | Bifenthrin [3] | Adult, Immature [3] | Corn, Soybean [3] | Can flare mite populations; soybean aphid resistance concerns [3]. |

| 6 | Abamectin (Agri-Mek) [3] | Adult, Immature [3] | Corn, Soybean [3] | - |

| 10B | Etoxazole (Zeal) [3] | Egg, Immature [3] | Corn, Soybean [3] | - |

| 23 | Spiromesifen (Oberon) [3] | Egg, Immature [3] | Corn, Soybean [3] | - |

Experimental and Field Application Protocol

Scouting and Treatment Thresholds

Regular field scouting is critical. Use a hand magnifying lens to identify mites, eggs, and webbing on the undersides of leaves [4]. The leaf stippling and discoloration caused by feeding is the first visible evidence of infestation [2] [4].

For soybeans, use the following 0-5 scale to guide treatment decisions. Treatment is recommended at Rating 3 [3]:

- Rating 0: No spider mites or injury.

- Rating 1: Minor stippling on lower leaves.

- Rating 2: Stippling common on lower leaves; small areas with yellowing.

- Rating 3 (Spray Threshold): Heavy stippling on lower leaves, progressing to middle canopy. Mites present in middle canopy, with scattered colonies in the upper canopy.

- Rating 4 (Economic Loss): Lower leaf yellowing apparent; leaf drop common; stippling and mites common in middle canopy.

- Rating 5: Lower leaf loss common; yellowing/browning moves into middle canopy; mites present in high levels in upper canopy.

Application Methodology

- Timing: Apply at the first signs of mite infestation when populations reach economic thresholds [1]. Conditions of temperatures >85°F, low humidity (<90%), and moisture stress favor rapid mite population growth [4].

- Coverage: Apply as a foliar spray using sufficient water volume to ensure thorough coverage of both the upper and lower leaf surfaces [1] [3]. Ground applications should use at least 20 gallons per acre (GPA), while aerial applications should use a minimum of 5 GPA [3].

- Resistance Management: this compound is classified as Group 12C [3]. To mitigate resistance risk, rotate with miticides from different mode of action groups (e.g., Groups 6, 10B, 23) [3].

The following workflow outlines the key stages of experimental field application, from initial assessment to post-application evaluation:

Safety and Regulatory Considerations

Toxicological and Environmental Profile

This compound is moderately toxic to mammals and can cause dermal and ocular irritation [5] [1]. Toxicokinetic studies indicate it is readily absorbed, metabolized, and excreted after oral or dermal administration [5]. It is harmful to aquatic organisms; contamination of water bodies must be avoided [1].

Personal Protective Equipment (PPE)

- Minimum PPE for handlers includes chemical-resistant gloves, goggles, a mask, and protective clothing [1].

Regulatory Status

- This compound is under ongoing registration review by the U.S. Environmental Protection Agency (EPA) as part of its standard 15-year cycle [6].

- Always check and adhere to local agricultural guidelines and product labels, as regulations and approved uses can vary by country and region [2].

Integrated Pest Management (IPM) Integration

This compound is compatible with IPM programs [1]. However, be aware that certain broad-spectrum insecticides, particularly pyrethroids, can flare mite populations by harming their natural enemies [4] [7] [3]. A key biological control is a naturally occurring fungal pathogen that thrives under high humidity (>90%) and temperatures below 85°F [4]. Miticide and fungicide applications can negatively impact these beneficial pathogens [4] [3].

References

- 1. This compound 570 g/L, 730g/L EC Acaricide – Powerful Mite ... [smagrichem.com]

- 2. affect many crops | How protect crops from Spider ! mites mites [linkedin.com]

- 3. Two-spotted spider mites in 2021 in Minnesota crops? [blog-crop-news.extension.umn.edu]

- 4. Twospotted Spider Mites | Integrated Crop Management [crops.extension.iastate.edu]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Upcoming Registration Review Actions | US EPA [epa.gov]

- 7. Pesticide-induced mite outbreaks: pyrethroids and spider ... [link.springer.com]

Propargite Bioassay Protocol for Tetranychus urticae

This protocol details the leaf-dipping bioassay method, a standard technique for evaluating the toxicity of acaricides like propargite against the two-spotted spider mite, Tetranychus urticae [1] [2]. The procedure is adapted from published studies that investigate acaricide efficacy and resistance.

Materials and Reagents

- Test Organism: Tetranychus urticae mites. Use susceptible reference strains or field-collected populations.

- Acaricides: Technical grade or formulated this compound. A common positive control is the experimental mixture NNI 850.0 EW (a potentiated mixture of fenpyroximate and this compound in a 3:10 ratio) [3] [4] [5].

- Solvent Control: Aqueous solution of 0.1% Triton X-100 or a similar non-ionic surfactant.

- Host Plant Leaves: Fresh, unsprayed bean leaves (e.g., Phaseolus vulgaris). Leaves of consistent age and size should be harvested.

- Experimental Setup:

- Plastic Petri dishes (e.g., 9 cm diameter)

- Absorbent cotton

- Fine hair brush for mite handling

- Climate-controlled chamber

Experimental Workflow

The following diagram outlines the key stages of the bioassay procedure.

Detailed Procedure

- Preparation of Acaricide Solutions: Prepare a stock solution of this compound and serially dilute it with a 0.1% surfactant solution to create a range of 5-7 concentrations. Prepare a control treatment using the 0.1% surfactant solution only [3] [4].

- Leaf Disk Preparation: Cut uniform leaf disks from the host plant leaves. The disks should be of a suitable size to fit in the Petri dishes without overlapping.

- Treatment of Leaf Disks: Dip each leaf disk into the corresponding test solution or control for approximately 10 seconds, ensuring complete coverage. Gently remove and blot the disk on filter paper to remove excess liquid [1].

- Air-Drying: Place the treated leaf disks on a layer of absorbent cotton, which has been soaked in distilled water to maintain humidity, inside the Petri dishes. Allow the disks to air-dry completely at room temperature.

- Mite Transfer: Using a fine brush, carefully transfer 20-25 adult female mites onto the upper surface of each dried, treated leaf disk [3] [4].

- Incubation: Seal the Petri dishes and place them in a climate-controlled chamber. Maintain standard conditions, typically at 25 ± 1°C, 60 ± 10% relative humidity, and a 16:8 hour light:dark photoperiod.

- Mortality Assessment: After 48 hours of exposure, assess mite mortality under a stereomicroscope. Mites are considered dead if they show no movement after gentle prodding with a fine brush [3] [5].

Efficacy and Toxicity Data

The tables below summarize key toxicological data for this compound and a potentiated mixture from published studies.

Table 1: Baseline Toxicity of this compound and Fenpyroximate Against Susceptible *T. urticae* [4]

| Acaricide | LC₅₀ (mg/L) | LC₉₉ (mg/L) | Notes |

|---|---|---|---|

| This compound | 19 - 81 | Not specified | Range across susceptible reference strains |

| Fenpyroximate | 24 - 76 | Not specified | Range across susceptible reference strains |

Table 2: Efficacy of this compound-Based Mixture (NNI 850.0 EW) [3] [5]

| Parameter | Finding | Significance |

|---|---|---|

| Co-toxicity Index | 1029 | Significant potentiation (synergy); mixture is more toxic than either component alone. |

| Mortality at 48h | Significantly higher (P<0.05) | Mixture is highly effective in bioassays. |

| Cross-Resistance | No cross-resistance observed | Non-overlapping 95% CIs with organophosphates and pyrethroids. |

Table 3: this compound Resistance in a Laboratory-Selected Strain of *Tetranychus cinnabarinus* [2]

| Strain | LC₅₀ (mg/L) | Resistance Ratio |

|---|---|---|

| Susceptible | 26.80 | 1x |

| Resistant | 687.16 | ~26x |

Molecular Mechanisms and Resistance Monitoring

Understanding resistance mechanisms is crucial for sustainable mite management. This compound's primary target is mitochondrial ATP synthase, and resistance can involve overexpression of detoxification enzymes [2] [6].

Mechanism of Action and Resistance

The following diagram illustrates the current understanding of this compound's action and potential resistance pathways in spider mites.

Resistance Monitoring Techniques

- Bioassay: The leaf-dip bioassay described above is the foundational method. A residual contact vial (RCV) bioassay is a modified, rapid method suitable for on-site monitoring [6].

- Biochemical Assays: Measure the activity of detoxification enzymes (Cytochrome P450s, Glutathione S-transferases (GSTs), and Carboxylesterases (CarEs)) in mite homogenates. Higher baseline and inducible activities of these enzymes are strongly correlated with acaricide tolerance in T. urticae compared to other species [1].

- Molecular Monitoring: Use Quantitative Sequencing (QS) to determine the frequency of target-site mutations in field populations. This population-based genotyping is a powerful tool for proactive resistance management [6].

Key Application Notes for Researchers

- Strain Verification: Accurately identify the Tetranychus species, as sibling species like T. urticae and T. cinnabarinus show significant differences in susceptibility to acaricides, including this compound [1].

- Substrate Consideration: The substrate (e.g., glass vs. leaf) can influence mite behavior and the deposition of natural products like silk, which may indirectly affect contact-based bioassays [7].

- Data Analysis: Use probit analysis to calculate LC values and their 95% fiducial limits. Abbott's formula should be applied to correct for natural mortality in the control groups [3] [4].

- Synergistic Mixtures: Consider investigating acaricide mixtures. The potentiated mixture of this compound and fenpyroximate (NNI 850.0 EW) demonstrates high efficacy and can help manage resistance [3] [5].

References

- 1. Adaptation of acaricide stress facilitates Tetranychus urticae ... [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and different expression of ATP synthase genes ... [sciencedirect.com]

- 3. Potentiation of a this compound and fenpyroximate mixture against... [link.springer.com]

- 4. (PDF) Efficacy of NN1 850.0 EW against T. urticae [academia.edu]

- 5. Potentiation of a this compound and fenpyroximate mixture ... [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicodynamic mechanisms and monitoring of acaricide ... [sciencedirect.com]

- 7. How to visualize the spider mite silk? [pubmed.ncbi.nlm.nih.gov]

Optimal Application Parameters for Propargite: Application Notes and Protocols

This document synthesizes experimental data to establish detailed application notes and protocols for the acaricide propargite, with a specific focus on the critical role of temperature and relative humidity (RH) in optimizing its efficacy against the Two-Spotted Spider Mite (Tetranychus urticae).

Experimental Data Summary